Chromate(1-), bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium
Description
Chromate(1-), bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium (CAS 64611-73-0) is a coordination complex featuring a central chromium ion bonded to two azo-linked naphthalenolato ligands. The ligands consist of a 2-hydroxy-4-nitrophenyl group connected via an azo (-N=N-) bridge to a 2-naphthalenol moiety. The sodium counterion ensures charge neutrality.
It was registered in the EU on 30/11/2010, indicating compliance with regulatory frameworks for commercial use .
Properties
CAS No. |
64611-73-0 |
|---|---|
Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
2-(2-chloro-1-phenylindol-3-yl)acetic acid |
InChI |
InChI=1S/C16H12ClNO2/c17-16-13(10-15(19)20)12-8-4-5-9-14(12)18(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
InChI Key |
VQBVHVQOXIDVBS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=CC(=CC3=O)N([O-])[O-].[Na+].[Cr+3] |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)CC(=O)O |
Other CAS No. |
57206-82-3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the diazotization of 2-hydroxy-4-nitroaniline followed by coupling with 2-naphthol. The resulting azo compound is then reacted with sodium chromate under controlled conditions to form the desired complex.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The chromate ion in the compound can act as an oxidizing agent, facilitating various oxidation reactions.
Reduction: The compound can undergo reduction reactions, often involving the reduction of the chromate ion to chromium(III) species.
Substitution: Substitution reactions can occur at the naphthalene or nitrophenol moieties, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve agents like sodium bisulfite or hydrogen gas.
Substitution reactions can be carried out using electrophilic or nucleophilic reagents under specific conditions.
Major Products Formed:
Oxidation reactions can produce various oxidized derivatives of the compound.
Reduction reactions typically yield chromium(III) complexes.
Substitution reactions can result in a range of substituted naphthalene or nitrophenol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and analytical chemistry for its oxidizing properties. Biology: It serves as a staining agent in biological research, helping to visualize cellular components under a microscope. Medicine: Industry: It is used in the production of dyes, pigments, and other colorants due to its vibrant color.
Mechanism of Action
The compound exerts its effects primarily through its chromate ion, which acts as an oxidizing agent. The molecular targets and pathways involved include the oxidation of organic substrates, leading to the formation of various oxidized products. The specific mechanism may vary depending on the reaction conditions and the nature of the substrates involved.
Comparison with Similar Compounds
Table 1: Key Comparison of Chromate(1-), bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, Sodium and Related Compounds
Key Differences and Implications
(i) Central Metal Ion
- Chromium vs. Cobalt : The cobaltate analog (CAS 64611-71-8) exhibits distinct spectral properties due to cobalt’s electronic configuration, resulting in a shifted absorption spectrum compared to the chromium-based target compound. This makes cobalt derivatives suitable for niche colorant applications .
(ii) Nitro Group Position
(iii) Counterion
(iv) Complex Substituents
- Carboxamidato and Additional Nitro Groups : Derivatives like CAS 109125-50-0 incorporate carboxamidato ligands and 3,5-dinitrophenyl groups, which enhance thermal stability and lightfastness. These are favored in high-temperature industrial processes .
Application-Specific Performance
- Textile Dyes : The target compound’s sodium counterion and nitro positioning balance solubility and color intensity, ideal for textile dyeing .
- Pharmaceutical Auxiliaries : Derivatives with tert-pentyl groups (e.g., CAS compounds in ) are tailored for medicinal applications due to improved biocompatibility .
Biological Activity
Chromate(1-), bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium, commonly referred to as a chromate complex, is a synthetic organic compound characterized by its vibrant color and potential biological activities. Its molecular formula is with a molecular weight of approximately 689.5 g/mol . This compound features a chromate ion coordinated to two ligands derived from nitrophenol and naphthalene, which significantly influences its chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to the chromate ion, which acts as an oxidizing agent. The oxidation potential of the chromate ion allows it to participate in various biochemical reactions, including:
- Oxidation Reactions : Facilitating the oxidation of organic substrates, leading to the formation of reactive oxygen species (ROS).
- Reduction Reactions : Under certain conditions, the chromate ion can be reduced to chromium(III), which has different biological implications.
- Substitution Reactions : The nitrophenol and naphthalene moieties can undergo electrophilic or nucleophilic substitution reactions, potentially altering their biological activity .
Toxicity and Environmental Impact
According to the European Chemicals Agency (ECHA), this compound is classified as toxic to aquatic life with long-lasting effects, indicating a significant environmental concern . Its potential for bioaccumulation raises questions about its impact on ecosystems and necessitates careful handling in laboratory and industrial settings.
Applications in Research
The compound has been utilized in various scientific fields:
- Analytical Chemistry : As a reagent due to its oxidizing properties.
- Biological Staining : Employed in microscopy for visualizing cellular components.
- Medicinal Chemistry : Investigated for potential therapeutic applications due to its biological reactivity .
Study 1: Oxidative Stress Induction
A study investigating the oxidative stress induced by chromate complexes found that exposure led to increased levels of ROS in human cell lines. The oxidative damage was linked to alterations in cellular signaling pathways, suggesting potential implications for carcinogenicity .
Study 2: Environmental Toxicology
Research examining the environmental impact of chromate compounds highlighted their persistence in aquatic systems. The study reported significant toxicity to fish and invertebrates, with long-term exposure leading to population declines in affected habitats .
Study 3: Biochemical Pathways
Another study explored the biochemical pathways affected by this compound, noting that it interfered with mitochondrial function in eukaryotic cells. This disruption was associated with altered ATP production and increased apoptosis rates, underscoring the compound's potential cytotoxic effects .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Toxicity Level |
|---|---|---|---|
| This compound | Oxidizing agent; cytotoxicity | High | |
| Chromate(1-), bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium | Similar oxidizing properties; less studied | Moderate | |
| Chromate(1-), bis(1-((2-hydroxy-3-nitrophenyl)azo)-2-naphthalenolato(2-))-, sodium | Potentially similar; specific studies lacking | Unknown |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
